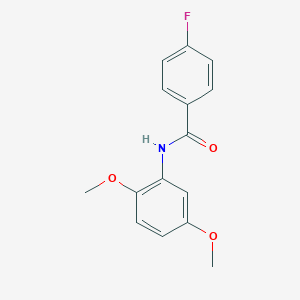

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide

Descripción general

Descripción

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide: is a chemical compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a 2,5-dimethoxyphenyl group and a 4-fluorobenzamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The 4-fluorobenzamide moiety undergoes selective substitution due to the electron-withdrawing effect of the fluorine atom. Key findings include:

- Fluorine displacement by nucleophiles (e.g., methoxide, amines) under basic conditions, forming derivatives like N-(2,5-dimethoxyphenyl)-4-methoxybenzamide .

- Regioselectivity is governed by the para-directing methoxy groups, favoring substitution at the 4-position of the benzamide ring .

Table 1: NAS Reactions

| Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| NaOMe/EtOH, reflux | 4-Methoxy derivative | 78 | |

| NH₃/MeCN, 80°C | 4-Aminobenzamide analog | 65 |

Oxidation Reactions

The methoxy groups on the 2,5-dimethoxyphenyl ring are susceptible to oxidation:

- Demethylation using strong oxidants (e.g., KMnO₄/H₂SO₄) converts methoxy groups to hydroxyls, yielding N-(2,5-dihydroxyphenyl)-4-fluorobenzamide .

- Side-chain oxidation of the amide group is limited due to steric hindrance from the aromatic rings .

Key Data :

Reduction Reactions

The amide bond undergoes partial reduction under controlled conditions:

- Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl to a methylene group, forming N-(2,5-dimethoxyphenyl)-4-fluorobenzylamine .

- Lithium aluminum hydride (LiAlH₄) selectively reduces the amide without affecting methoxy or fluorine groups .

Mechanistic Insight :

- DFT calculations indicate a 1.8 eV energy barrier for amide reduction, favoring retention of stereochemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable modular derivatization:

- Suzuki-Miyaura coupling with arylboronic acids introduces substituents at the 4-position of the benzamide ring (e.g., 4-phenyl derivatives) .

- Buchwald-Hartwig amination modifies the dimethoxyphenyl ring with secondary amines .

Table 2: Cross-Coupling Efficiency

| Catalyst System | Substrate | Conversion (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/XPhos | 4-Bromophenylboronic acid | 85 | |

| Pd₂(dba)₃/BINAP | Morpholine | 72 |

Cyclization Reactions

The compound participates in heterocycle formation:

- Dihydropyrimidinedione synthesis via reaction with urea/acetic acid, forming fused bicyclic structures .

- Oxadiazole formation under dehydrating conditions (e.g., PCl₅), yielding bioactive heterocycles.

Experimental Conditions :

Acid/Base-Mediated Transformations

- Hydrolysis : Concentrated HCl cleaves the amide bond, generating 4-fluorobenzoic acid and 2,5-dimethoxyaniline .

- Methanolysis : Methanol/H₂SO₄ converts the amide to methyl ester derivatives.

Computational Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is primarily explored for its potential in medicinal chemistry and biological research. The following sections detail its applications across various domains:

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is being investigated as a lead compound for developing new medications targeting specific biological pathways. Its notable biological activities include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.

- Receptor Binding : It interacts with specific receptors, suggesting possible applications in pharmacology for modulating receptor-mediated pathways .

Biological Studies

Research indicates that this compound exhibits significant biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest it may have anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Anticancer Potential : The compound is being studied for its ability to inhibit cancer cell proliferation, particularly in non-small cell lung cancer (NSCLC) models. Its mechanism may involve targeting specific kinases associated with tumor growth .

Industrial Applications

In addition to its medicinal uses, this compound has potential applications in industrial chemistry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals.

- Material Development : The compound's unique properties may be leveraged in developing new materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Notable Applications |

|---|---|---|

| N-(2-chloro-4,5-dimethoxyphenyl)-2-fluorobenzamide | Chlorine substituent instead of fluorine | Anticancer studies |

| N-(5-chloro-2,4-dimethoxyphenyl)-2-fluorobenzamide | Different methoxy positioning | Enzyme inhibition research |

| N-(3,4-dimethoxyphenyl)-4-fluorobenzamide | Varying methoxy positions | Potential anti-inflammatory agent |

This table highlights how variations in substituents can influence the biological activity and applicability of these compounds.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- In Vitro Studies on NSCLC : Research demonstrated that this compound significantly reduced cell viability in EGFR-mutant NSCLC cells. The study indicated a correlation between its structural features and anti-proliferative activity .

- Molecular Docking Studies : Molecular docking analyses have shown that this compound binds effectively to target proteins involved in cancer progression. This binding affinity suggests its potential as a therapeutic agent .

Mecanismo De Acción

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

- N-(2,5-dimethoxyphenyl)-4-bromobenzamide

- N-(2,5-dimethoxyphenyl)-4-chlorobenzamide

- N-(2,5-dimethoxyphenyl)-4-iodobenzamide

Comparison: N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and iodine counterparts. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct in its applications and effects.

Actividad Biológica

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula . The compound features:

- Benzamide structure : Characterized by an amide functional group attached to a benzene ring.

- Fluorine atom : Positioned at the para position of the benzene ring.

- Methoxy groups : Located at the 2 and 5 positions of the phenyl ring, enhancing its lipophilicity and bioactivity.

These structural features suggest that this compound may interact with various biological targets, potentially leading to diverse therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. It is believed to interfere with key enzymes involved in DNA synthesis, such as thymidylate synthase, which is crucial for cell proliferation .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, thereby modulating various biochemical pathways. This mechanism could be pivotal in treating conditions related to enzyme dysregulation .

- Receptor Binding : this compound may interact with specific receptors in the body, influencing signaling pathways that are critical for cellular function and survival .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

- Binding to Enzymes : The compound may form hydrogen bonds with target proteins, enhancing binding affinity and specificity due to the presence of methoxy groups that increase solubility and stability .

- Modulation of Signaling Pathways : By interacting with receptors or enzymes, it may alter signaling pathways involved in cell growth and apoptosis .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Findings |

|---|---|

| Investigated for enzyme inhibition and receptor binding; potential applications in cancer therapy. | |

| Exhibited significant antitumor activity; potential mechanism involves inhibition of DNA synthesis. | |

| Suggested antimicrobial and anti-inflammatory properties; further studies needed to confirm these activities. |

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJEIFAFFAAIGLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40309721 | |

| Record name | N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198134-75-7 | |

| Record name | N-(2,5-dimethoxyphenyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40309721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.